molecular formula C27H25N5O3S B2797886 N-(3-甲氧基苄基)-2-((5-氧代-4-苯乙基-4,5-二氢-[1,2,4]噁二唑并[4,3-a]喹唑啉-1-基)硫)乙酰胺 CAS No. 1111039-13-4

N-(3-甲氧基苄基)-2-((5-氧代-4-苯乙基-4,5-二氢-[1,2,4]噁二唑并[4,3-a]喹唑啉-1-基)硫)乙酰胺

货号 B2797886
CAS 编号: 1111039-13-4
分子量: 499.59
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used. The methoxybenzyl group could potentially be deprotected under certain conditions .

科学研究应用

心脏功能的正性肌力作用

对与 N-(3-甲氧基苄基)-2-((5-氧代-4-苯乙基-4,5-二氢-[1,2,4]三唑并[4,3-a]喹唑啉-1-基)硫代)乙酰胺结构相关的化合物的研究探索了它们对心脏功能的潜在正性肌力作用。涉及[1,2,4]三唑并[4,3-a]喹唑啉衍生物(如 PHR0007)的研究表明,在分离的兔心脏制剂中具有显着的正性肌力活性。发现这些化合物可以增加心房脉搏压力和每搏输出量,表明在需要增加心脏输出量的治疗心脏疾病中具有潜在应用。作用机制似乎涉及 PDE-cAMP-PKA 信号通路,突出了这些化合物在调节心脏收缩力中的作用 (Lan, Piao, & Cui, 2009)。

抗癌活性

三唑并喹唑啉酮衍生物也因其抗癌特性而受到研究。合成了一系列包括 1,2,4-三唑并[4,3-a]-喹啉衍生物在内的化合物,并评估了它们对各种癌细胞系的疗效。一些衍生物表现出显着的细胞毒性,特别是对人类神经母细胞瘤和结肠癌细胞系,表明它们作为新型抗癌剂的潜力。这些化合物的结构特征,包括三唑并喹唑啉核心,促进了它们的活性,表明了开发新的癌症治疗治疗方案的一个有希望的领域 (Reddy et al., 2015)。

合成和化学表征

合成和表征新型[1,2,4]三唑并[4,3-a]喹唑啉衍生物的努力为它们的化学性质和潜在应用提供了宝贵的见解。其中包括开发有效的合成路线,了解它们的物理化学性质,以及评估它们的生物活性。这些化合物的结构多功能性允许探索广泛的生物活性,使其成为药物化学中持续研究的宝贵课题 (El‐Hiti, 1997)。

质量控制和药物开发

为 4-苄基-1-{4-[4-(4-甲氧基苯基)-哌嗪-1-基]-4-氧代丁基}[1,2,4]三唑并[4,3-a]喹唑啉-5(4H)-酮等化合物开发质量控制方法,强调了确保潜在药物的纯度和功效的重要性。这些方法对于推进先导化合物通过药物开发管道至关重要,确保其安全性,并确定它们是否适合进一步的深入研究和潜在的治疗用途 (Danylchenko et al., 2018)。

作用机制

The mechanism of action of this compound would depend on its intended use. Without more context, it’s difficult to speculate on this .

安全和危害

The safety and hazards associated with this compound would depend on its exact structure and how it’s used. Without more specific information, it’s difficult to provide a detailed analysis of these aspects .

未来方向

The future directions for research on this compound would depend on its intended use and how well it performs in that role. Without more context, it’s difficult to speculate on this .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide involves the condensation of 3-methoxybenzaldehyde with 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid, followed by reduction and acetylation of the resulting intermediate.", "Starting Materials": [ "3-methoxybenzaldehyde", "2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetic acid in methanol with the addition of pyridine as a catalyst to form the intermediate N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetohydrazide.", "Step 2: Reduction of the intermediate with sodium borohydride in methanol to form N-(3-methoxybenzyl)-2-((5-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetohydrazide.", "Step 3: Acetylation of the intermediate with acetic anhydride in diethyl ether with the addition of pyridine as a catalyst to form N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide.", "Step 4: Purification of the final product by recrystallization from a suitable solvent and characterization by spectroscopic techniques.", "Step 5: Formation of the hydrochloride salt of the final product by treatment with hydrochloric acid in methanol followed by neutralization with sodium hydroxide." ] }

CAS 编号

1111039-13-4

产品名称

N-(3-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide

分子式

C27H25N5O3S

分子量

499.59

IUPAC 名称

N-[(3-methoxyphenyl)methyl]-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H25N5O3S/c1-35-21-11-7-10-20(16-21)17-28-24(33)18-36-27-30-29-26-31(15-14-19-8-3-2-4-9-19)25(34)22-12-5-6-13-23(22)32(26)27/h2-13,16H,14-15,17-18H2,1H3,(H,28,33)

SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。